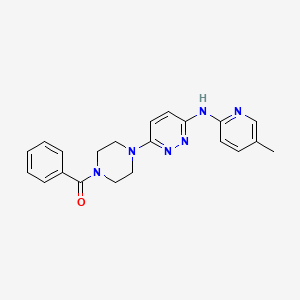

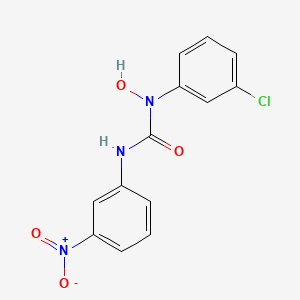

6-(4-benzoyl-1-piperazinyl)-N-(5-methyl-2-pyridinyl)-3-pyridazinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 6-(4-Benzoyl-1-piperazinyl)-N-(5-methyl-2-pyridinyl)-3-pyridazinamine and related compounds involves several key steps, including the reaction of appropriate starting materials such as pyrazine or pyridazine derivatives with various reagents to construct the complex molecular framework. For instance, the reaction of 5,6-diphenyl-3-hydrazino-1,2,4-triazine with bis(methylthio)methylene]malononitrile affords intermediates that can undergo further transformations to yield compounds with the desired pyridazine core (Ali, 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to 6-(4-Benzoyl-1-piperazinyl)-N-(5-methyl-2-pyridinyl)-3-pyridazinamine has been determined using techniques such as X-ray crystallography. These analyses reveal the spatial arrangement of atoms within the molecule and provide insights into the compound's conformational preferences. The structural data is critical for understanding the compound's interactions at the molecular level (Hwang et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of 6-(4-Benzoyl-1-piperazinyl)-N-(5-methyl-2-pyridinyl)-3-pyridazinamine involves various reactions such as nucleophilic substitution, cyclization, and condensation, leading to the formation of diverse derivatives. These reactions are influenced by the compound's functional groups and the conditions under which the reactions are performed. The ability to undergo a wide range of chemical transformations makes this compound a versatile intermediate in synthetic chemistry (Gaby et al., 2003).

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Docking

A range of novel pyridine and fused pyridine derivatives have been synthesized, starting from specific precursors treated with various reagents to afford compounds with potential antimicrobial and antioxidant activity. These compounds underwent in silico molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies, indicating potential therapeutic applications (Flefel et al., 2018).

Biological Activity

Several studies have synthesized and evaluated novel compounds for their potential analgesic, anti-inflammatory, and antihypertensive activities. For instance, a series of compounds were synthesized and tested for their ACE inhibitory activity, identifying specific derivatives as potent inhibitors, suggesting their utility in treating hypertension (Imran & Nayeem, 2016).

Antimicrobial Agents

Research into the synthesis of novel compounds bearing a 5,6-diphenyl-1,2,4-triazine moiety has shown potential antimicrobial agents. These compounds were synthesized through various reactions and screened for their antibacterial and antifungal activities, demonstrating their potential as therapeutic agents (Ali, 2009).

Eigenschaften

IUPAC Name |

[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O/c1-16-7-8-18(22-15-16)23-19-9-10-20(25-24-19)26-11-13-27(14-12-26)21(28)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQJTWGJEYHMHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6-((5-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(phenyl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

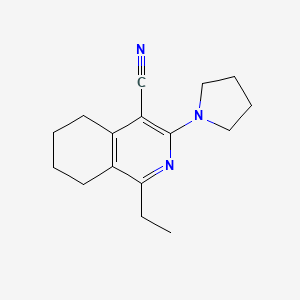

![6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5530519.png)

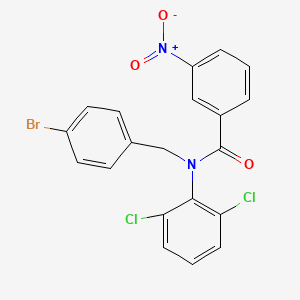

![3-bromo-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5530532.png)

![9-[(1,2-dimethyl-1H-pyrrol-3-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5530537.png)

![1-ethyl-4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5530539.png)

![1-(cyclopentylcarbonyl)-N-[1-methyl-2-(2-pyrazinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5530550.png)

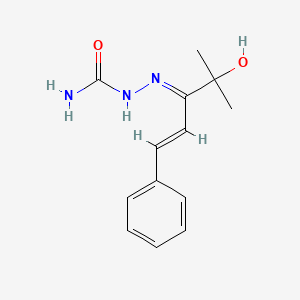

![N-(4-ethoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5530572.png)

![2-{2-[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-piperidinyl]-2-oxoethyl}-6-methyl-3(2H)-pyridazinone](/img/structure/B5530585.png)

![2-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1-isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5530624.png)